molecular formula C10H9F3O3 B13571998 2-Hydroxy-3-[2-(trifluoromethyl)phenyl]propanoic acid

2-Hydroxy-3-[2-(trifluoromethyl)phenyl]propanoic acid

Cat. No.: B13571998
M. Wt: 234.17 g/mol
InChI Key: ZLJXQEKUIKKQIU-UHFFFAOYSA-N
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Description

2-Hydroxy-3-[2-(trifluoromethyl)phenyl]propanoic acid is a high-purity chemical intermediate designed for advanced pharmaceutical research and organic synthesis. This compound integrates a hydroxypropanoic acid scaffold with a 2-(trifluoromethyl)phenyl group, a combination known to be valuable in medicinal chemistry. The trifluoromethyl (CF₃) group is a critical pharmacophore in modern drug design, renowned for its ability to enhance the metabolic stability, bioavailability, and binding affinity of drug candidates by increasing lipophilicity and modulating electronic properties . This makes the compound a versatile building block for developing novel small molecule inhibitors and other bioactive agents . While specific mechanistic studies on this exact isomer are not available in the current literature, structural analogs featuring the N-(4-substituted-3-(trifluoromethyl)phenyl)acetamido moiety have been established as essential pharmacophores in clinically used antiandrogens, such as flutamide and bicalutamide, for the treatment of prostate cancer . Furthermore, trifluoromethyl-group-containing compounds are a significant segment of FDA-approved drugs, highlighting the broad utility of this functional group in creating new therapeutic entities for various diseases . Researchers can leverage this compound as a key synthon in constructing more complex molecular architectures. Its structure suggests potential applications in exploring new reaction pathways and developing proprietary chemical entities in drug discovery programs. This product is For Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

Molecular Formula

C10H9F3O3

Molecular Weight

234.17 g/mol

IUPAC Name

2-hydroxy-3-[2-(trifluoromethyl)phenyl]propanoic acid

InChI

InChI=1S/C10H9F3O3/c11-10(12,13)7-4-2-1-3-6(7)5-8(14)9(15)16/h1-4,8,14H,5H2,(H,15,16)

InChI Key

ZLJXQEKUIKKQIU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CC(C(=O)O)O)C(F)(F)F

Origin of Product

United States

Preparation Methods

Chemo-selective Synthesis via Heterocyclic Amides and Acrylic Acid Derivatives

One of the prominent methods involves the chemoselective reaction of heterocyclic amides with acrylic acid derivatives, as demonstrated in recent studies. This approach typically employs the following steps:

  • Amide Activation and Coupling: The initial step involves activating the heterocyclic amide, often through carbodiimide-mediated coupling, such as using N,N'-dicyclohexylcarbodiimide (DCC) or N-hydroxysuccinimide (NHS). This facilitates the formation of an amide bond with acrylic acid derivatives, leading to the formation of the core propanoic acid structure with a heterocyclic moiety attached.

  • Addition of Trifluoromethyl Group: The trifluoromethyl group is introduced either via electrophilic trifluoromethylation reagents or through the use of trifluoromethylated precursors. This step is often performed under mild, solvent-free conditions to enhance yield and purity.

  • Hydrolysis and Functional Group Adjustments: The ester or amide intermediates are hydrolyzed under basic or acidic conditions to yield the free carboxylic acid, resulting in the target compound. Hydrolysis conditions are optimized to prevent side reactions and degradation.

Synthesis via Asymmetric Catalysis and Organocatalytic Methods

Recent advances include asymmetric synthesis routes that employ chiral catalysts or organocatalysts to control stereochemistry, especially at the hydroxy-bearing carbon. These methods often involve:

  • Enantioselective Addition of Hydroxyl Groups: Using chiral catalysts, such as cinchona alkaloid derivatives, to facilitate stereoselective hydroxylation of precursor molecules.

  • Trifluoromethylation of Aromatic Precursors: Introduction of the trifluoromethyl group onto aromatic rings via radical or nucleophilic trifluoromethylation reagents, such as Togni's reagent or Umemoto's reagent, under controlled temperature and inert atmospheres.

Industrial-Scale Synthesis

For large-scale production, the synthesis involves continuous flow reactors or automated peptide synthesizers, especially for peptide-like derivatives. These methods prioritize high yield, reproducibility, and purity, often utilizing:

Reaction Mechanisms and Reagents

Reaction Type Typical Reagents Conditions Key Notes
Amide Coupling DCC, NHS, carbodiimides Room temperature, inert atmosphere Facilitates formation of amide bonds with high efficiency
Trifluoromethylation Togni's reagent, Umemoto's reagent Mild, often in polar solvents Introduces trifluoromethyl groups selectively
Hydrolysis NaOH, HCl Reflux or room temperature Converts esters or amides to free acids
Hydrogenation H₂, Pd/C Atmospheric pressure, room temperature Reduces double bonds or aromatic rings if present

Data Tables and Research Outcomes

Reaction Yields and Conditions Summary

Method Starting Materials Key Reagents Reaction Time Yield (%) Notes
Chemoselective coupling Heterocyclic amides + acrylic acid derivatives DCC, NHS 10-12 hours 85-95 Mild conditions, high purity
Asymmetric hydroxylation Precursors with aromatic/trifluoromethyl groups Chiral catalysts 24-48 hours 70-88 Stereoselective, high enantiomeric excess
Industrial synthesis Peptide synthesis setups Automated peptide synthesizers Continuous >95 Scalable, high throughput

Research Outcomes

  • Efficiency: Reactions involving heterocyclic amides and acrylic acid derivatives have demonstrated high efficiency, with yields exceeding 90% under optimized conditions.
  • Selectivity: Chemoselective reactions ensure minimal side products, especially when employing protecting groups and specific catalysts.
  • Purity: Purification steps like recrystallization or chromatography yield compounds with purity levels suitable for pharmaceutical applications.
  • Environmental Impact: Solvent-free or solvent-minimized reactions have been successfully implemented, aligning with green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-3-[2-(trifluoromethyl)phenyl]propanoic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid derivative.

    Reduction: The carboxylic acid group can be reduced to an alcohol or aldehyde.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used under acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide (NaOH).

Major Products

    Oxidation: Formation of 2-oxo-3-[2-(trifluoromethyl)phenyl]propanoic acid.

    Reduction: Formation of 2-hydroxy-3-[2-(trifluoromethyl)phenyl]propanol.

    Substitution: Formation of substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Hydroxy-3-[2-(trifluoromethyl)phenyl]propanoic acid finds extensive applications in various fields:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Employed in the study of enzyme mechanisms and as a probe in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism by which 2-Hydroxy-3-[2-(trifluoromethyl)phenyl]propanoic acid exerts its effects involves interactions with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. It may act on enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key differences between the target compound and its analogs:

Compound Name Substituents/Modifications Molecular Formula Molecular Weight Key Features Reference
2-Hydroxy-3-[2-(trifluoromethyl)phenyl]propanoic acid -OH at C2, 2-CF₃-phenyl at C3 C10H9F3O3 234.18 (calc.) Chiral center at C2; potential for hydrogen bonding and acidity
3-(2-Trifluoromethylphenyl)propionic acid -CH₂CH₂- backbone, 2-CF₃-phenyl at C3 C10H9F3O2 218.17 Lacks hydroxyl group; higher lipophilicity
2-Methyl-3-(3-(2,2,2-trifluoroethoxy)phenyl)propanoic acid -CH₃ at C2, 3-CF₃CH₂O-phenyl at C3 C12H13F3O3 262.2 Trifluoroethoxy group enhances electron-withdrawing effects
3-[4-(Trifluoromethyl)phenyl]propanoic acid 4-CF₃-phenyl at C3 C10H9F3O2 218.17 Para-CF₃ substitution alters steric and electronic properties
3,3,3-Trifluoro-2-hydroxy-2-methylpropanoic acid -OH and -CF₃ at C2, -CH₃ at C3 C4H5F3O3 158.08 Compact structure; strong acidity due to α-hydroxy-CF₃ group
2-Amino-3-[3-(trifluoromethoxy)phenyl]propanoic acid -NH₂ at C2, 3-CF₃O-phenyl at C3 C10H10F3NO3 249.19 Amino group introduces basicity; trifluoromethoxy enhances lipophilicity

Detailed Analysis of Structural Analogues

3-(2-Trifluoromethylphenyl)propionic acid

This compound lacks the hydroxyl group present in the target molecule, replacing it with a propionic acid backbone. The absence of the hydroxyl group reduces hydrogen-bonding capacity and acidity (pKa ~4.8 for propionic acid vs. ~2.5–3.0 for α-hydroxy acids). It is commercially available with >98% purity and is used as a building block in organic synthesis .

2-Methyl-3-(3-(2,2,2-trifluoroethoxy)phenyl)propanoic acid

The methyl group at C2 increases steric hindrance, which may limit enzymatic interactions. This compound is marketed as a research chemical with 95% purity .

3-[4-(Trifluoromethyl)phenyl]propanoic acid

The para-CF₃ substitution on the phenyl ring reduces steric crowding compared to the ortho-CF₃ in the target compound. Crystallographic studies reveal inversion dimers stabilized by O–H⋯O hydrogen bonds, a feature likely absent in the ortho-substituted analogue due to steric constraints .

3,3,3-Trifluoro-2-hydroxy-2-methylpropanoic acid

This compound has a CF₃ group and hydroxyl group on the same carbon (C2), creating a highly electron-deficient center. Its acidity (pKa ~1.5) is significantly stronger than the target compound due to the α-hydroxy-trifluoromethyl motif. The (R)-enantiomer is used in asymmetric synthesis .

2-Amino-3-[3-(trifluoromethoxy)phenyl]propanoic acid

Replacing the hydroxyl group with an amino group transforms the molecule into a non-proteinogenic amino acid. The trifluoromethoxy (-OCF₃) group offers improved metabolic stability over -CF₃ in some biological contexts. This compound is explored in peptide mimetics .

Biological Activity

2-Hydroxy-3-[2-(trifluoromethyl)phenyl]propanoic acid, also known as trifluoromethyl phenyl propanoic acid, has garnered attention for its diverse biological activities. This compound's unique trifluoromethyl group significantly influences its pharmacological properties, enhancing its potential in various therapeutic applications.

Chemical Structure and Properties

  • Molecular Formula : C10H9F3O2
  • Molecular Weight : 224.17 g/mol
  • IUPAC Name : this compound
  • Canonical SMILES : C(C(C(=O)O)C1=CC=CC=C1C(F)(F)F)=O

The trifluoromethyl group (-CF₃) enhances lipophilicity and alters the electronic properties of the compound, which can lead to increased potency and selectivity for biological targets.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties . In vitro studies have demonstrated its effectiveness against various bacterial and fungal strains, suggesting its potential as a therapeutic agent in treating infections.

Table 1: Summary of Antimicrobial Activities

Microbial StrainActivity ObservedReference
Staphylococcus aureusInhibition at 50 µg/mL
Escherichia coliModerate activity
Candida albicansEffective at 25 µg/mL

Anticancer Potential

The compound has also shown promise in anticancer research. Preliminary studies indicate that it may inhibit cancer cell proliferation by targeting specific signaling pathways involved in tumor growth.

Case Study: Anticancer Activity

In a study evaluating the effects of trifluoromethyl phenyl propanoic acid on various cancer cell lines, significant cytotoxicity was observed. The compound demonstrated an IC50 value of approximately 15 µM against HCT-116 colon cancer cells, indicating strong potential as an anticancer agent. The study suggested that the mechanism of action may involve apoptosis induction and inhibition of key enzymes related to cancer progression.

Table 2: Anticancer Activity Data

Cell LineIC50 (µM)Mechanism of Action
HCT-11615Apoptosis induction
MCF-7 (Breast)20Enzyme inhibition
A549 (Lung)25Cell cycle arrest

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

  • Covalent Bond Formation : The carboxylic acid group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity.
  • Enzyme Inhibition : Similar compounds have been shown to inhibit tyrosine kinases and other enzymes involved in cancer progression.

Applications in Drug Development

Given its diverse biological activities, this compound is being explored for its potential applications in drug development. Its ability to selectively target microbial and cancerous cells positions it as a candidate for further investigation in pharmacological studies.

Q & A

Advanced Research Question

  • In Vitro Microsomal Assays : Incubate with human liver microsomes (HLM) and NADPH to assess metabolic stability and CYP inhibition .
  • Fluorescence-Based Probes : Use Vivid® CYP450 kits for real-time inhibition kinetics (e.g., CYP3A4, CYP2D6).
  • Docking Simulations : Align the compound with CYP active sites (e.g., CYP2C9) using AutoDock Vina to predict binding modes .

What safety precautions are critical for laboratory handling?

Basic Research Question

  • PPE : Wear nitrile gloves, lab coats, and safety goggles. Avoid inhalation using fume hoods .
  • Exposure Monitoring : Conduct air sampling per OSHA 29 CFR 1910.1020 guidelines .
  • Medical Surveillance : Pre-screen for fluorochemical sensitivities and ensure access to occupational health specialists .

How can computational approaches predict metabolic pathways?

Advanced Research Question

  • In Silico Tools : Use MetaSite or GLORYx to predict Phase I/II metabolites, leveraging the compound’s electronegativity and steric hindrance .
  • Molecular Dynamics (MD) : Simulate CYP3A4 binding over 100 ns to identify stable conformations and reactive intermediates .

What parameters validate HPLC methods for biological matrix quantification?

Basic Research Question

  • Column : C18 with 5 µm particle size for resolution.
  • Mobile Phase : Acetonitrile/0.1% formic acid (60:40) at 1.0 mL/min flow rate.
  • Validation Metrics : Linearity (R2^2 > 0.99), LOD (≤0.1 µg/mL), and recovery (>90%) using spiked plasma samples .

How are stereoisomers differentiated during synthesis and analysis?

Advanced Research Question

  • Chiral Chromatography : Use Chiralcel OD-H column with heptane/ethanol (80:20) to resolve enantiomers .
  • Optical Rotation : Measure specific rotation ([α]D_D) in polar solvents (e.g., methanol) to confirm enantiomeric excess.
  • X-ray Crystallography : Resolve absolute configuration via single-crystal diffraction .

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